

Chromatography-Free Synthesis of FR-190997: An Application Note and Protocol

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Compound of Interest

Compound Name: FR-190997

Cat. No.: B15570131

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Abstract

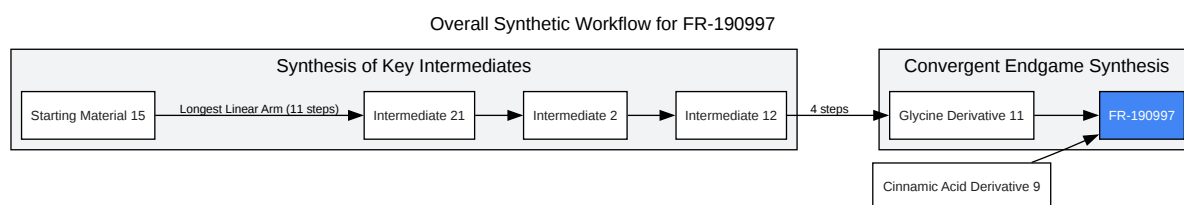
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor, demonstrating significant potential in various therapeutic areas, including oncology.[1][2][3] The original synthesis developed by Fujisawa was lengthy, comprising 20 steps, and relied heavily on chromatographic purification for 13 of those steps, resulting in a low overall yield of 0.32%. [1] This application note details a robust and scalable 17-step chromatography-free synthesis of **FR-190997**, developed by Vachlioti et al., which is amenable to multigram-scale production. [1][2] This improved methodology utilizes crystalline intermediates, allowing for purification by recrystallization and eliminating the need for column chromatography. The process is efficient, safe, and employs cost-effective materials, delivering **FR-190997** in approximately 8% overall yield.[1]

Introduction

FR-190997 has garnered interest for its antiproliferative effects, notably in triple-negative breast cancer cell lines.[1][2] However, the complexity and low yield of the original synthesis presented a significant hurdle for further research and development. The chromatography-free method described herein addresses these challenges, providing a practical and scalable route to this promising compound and its analogs.[1][2] This protocol offers a detailed, step-by-step guide for the synthesis, purification, and characterization of **FR-190997** without the use of chromatography.

Overall Synthetic Workflow

The chromatography-free synthesis of **FR-190997** is a convergent synthesis, featuring an 11-step longest linear sequence. The entire process proceeds through crystalline intermediates, which facilitates purification by simple recrystallization.



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Caption: Convergent, chromatography-free synthesis of **FR-190997**.

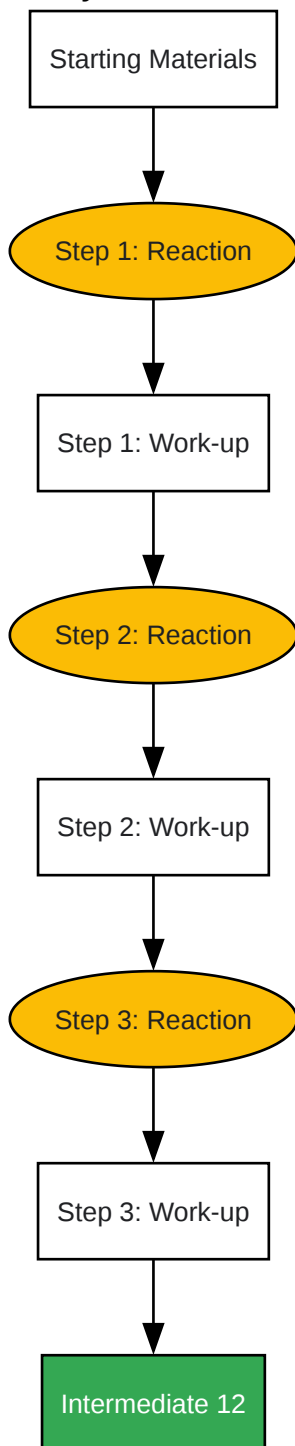
Experimental Protocols

The following protocols are adapted from the work of Vachlioti et al. and provide a detailed methodology for the key stages of the chromatography-free synthesis of **FR-190997**.

Synthesis of Key Intermediate 12

The synthesis of the advanced intermediate 12 is a critical part of the overall process. The following diagram illustrates the workflow for its preparation.

Workflow for the Synthesis of Intermediate 12

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Caption: Multi-step synthesis of advanced intermediate 12.

Endgame Synthesis: Amide Coupling to Yield **FR-190997**

The final steps of the synthesis involve the coupling of two key fragments, the cinnamic acid derivative 9 and the glycine derivative 11, followed by deprotection to yield **FR-190997**.

Protocol for the Amide Coupling of Intermediate 9 and 11:

- To a solution of cinnamic acid derivative 9 in dichloromethane (DCM), add triethylamine.
- Add a 50% w/w solution of T3P (Propylphosphonic anhydride) in ethyl acetate.
- Stir the mixture at ambient temperature.
- Add the glycine derivative 11 to the reaction mixture.
- Continue stirring at ambient temperature for 36 hours.
- Upon completion of the reaction, perform an aqueous work-up.
- Isolate the crude product.
- Purify the product by recrystallization to obtain **FR-190997** in high yield and purity.

This final amide coupling step has been optimized to minimize impurity formation, thus avoiding the need for chromatography.[\[1\]](#)

Data Presentation

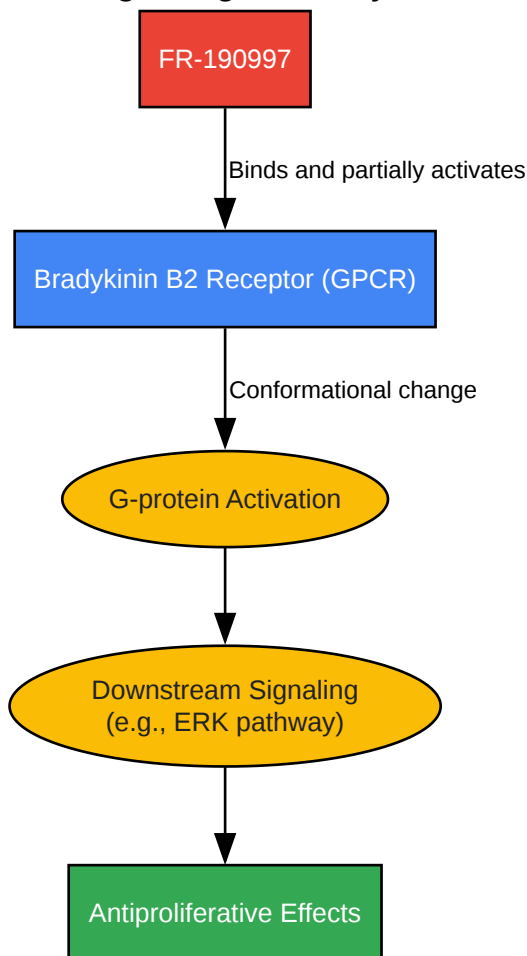
The chromatography-free synthesis has been demonstrated to be robust and reproducible on a multigram scale. The yields for the key transformations are summarized in the table below.

Step	Product	Yield (%)	Purification Method
Synthesis of Intermediate 2	Intermediate 2	84	Crystallization
Phthalimide to Glycine Derivative	Intermediate 11	70	Crystallization
Heck Reaction for Cinnamate Ester	Cinnamate Ester	77	Not required
Hydrolysis to Cinnamic Acid	Intermediate 9	44 (overall)	Crystallization
Final Amide Coupling	FR-190997	87	Crystallization
Overall Yield (longest linear)	FR-190997	~8	-

Signaling Pathway of FR-190997

FR-190997 acts as a partial agonist at the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Its binding initiates a signaling cascade that has been linked to its antiproliferative effects.

Simplified Signaling Pathway of FR-190997



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Caption: **FR-190997** agonism at the B2 receptor initiates antiproliferative signaling.

Conclusion

The development of a chromatography-free synthesis for **FR-190997** represents a significant advancement, enabling the large-scale production necessary for further preclinical and clinical investigations. This protocol provides a detailed and practical guide for researchers in academia and industry, facilitating the exploration of **FR-190997**'s therapeutic potential. The elimination of chromatographic purification steps not only improves the overall yield and efficiency but also reduces the environmental impact and cost of synthesis.

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References

- 1. helios.eie.gr [helios.eie.gr]
- 2. researchgate.net [researchgate.net]
- 3. Development of a multigram synthesis of the bradykinin receptor 2 agonist FR-190997 and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
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